6-tert-butyl-3-(4-fluoro-3-methylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one
Description
6-tert-butyl-3-(4-fluoro-3-methylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with:
- A tert-butyl group at position 6, enhancing steric bulk and lipophilicity.
- A hydroxyl group at position 8, enabling hydrogen bonding and influencing solubility .
Coumarins are recognized for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
6-tert-butyl-3-(4-fluoro-3-methylphenyl)sulfonyl-8-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO5S/c1-11-7-14(5-6-15(11)21)27(24,25)17-9-12-8-13(20(2,3)4)10-16(22)18(12)26-19(17)23/h5-10,22H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYBLCSGMWXDHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)O)C(C)(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-3-(4-fluoro-3-methylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This step involves the cyclization of a suitable precursor to form the chromen-2-one structure.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Hydroxylation: The hydroxy group is introduced through selective hydroxylation reactions, often using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-3-(4-fluoro-3-methylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-tert-butyl-3-(4-fluoro-3-methylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-tert-butyl-3-(4-fluoro-3-methylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Research Findings and Limitations
- Crystallographic Data : Structural refinements using SHELXL () are critical for resolving the compound’s conformation, particularly the sulfonyl group’s orientation .
- Synthetic Challenges : Introducing bulky tert-butyl and sulfonyl groups may complicate synthesis compared to simpler coumarins, necessitating optimized protecting-group strategies.
- Data Gaps : Direct biological data (e.g., IC50 values) for the target compound are absent in the provided evidence; inferences rely on structural analogs and coumarin pharmacology .
Biological Activity
6-tert-butyl-3-(4-fluoro-3-methylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one is a synthetic compound belonging to the class of chromones, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Molecular Formula : C18H20FNO4S
- Molecular Weight : 357.42 g/mol
- CAS Number : [insert CAS number if available]
The presence of a fluorine atom and a sulfonyl group in its structure enhances its reactivity and interaction with biological targets.
Antioxidant Activity
Research has indicated that chromones exhibit significant antioxidant properties. The hydroxyl group at position 8 in the chromone structure is crucial for scavenging free radicals. Studies have demonstrated that derivatives of chromones can inhibit lipid peroxidation and protect cellular components from oxidative stress .
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes involved in inflammatory processes:
- Cyclooxygenase (COX) : Inhibition of COX enzymes can reduce the production of pro-inflammatory prostaglandins, suggesting potential anti-inflammatory applications.
- Lipoxygenase (LOX) : Similar to COX, LOX inhibition may help in managing conditions like asthma and other inflammatory disorders .
Anticancer Potential
Preliminary studies have indicated that chromone derivatives may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted, particularly in breast cancer cell lines (e.g., MCF-7) and prostate cancer models. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl group contributes to its ability to neutralize free radicals.
- Enzyme Interaction : The sulfonyl group may facilitate binding to enzyme active sites, enhancing inhibitory action.
- Cellular Signaling Modulation : The compound may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
Study 1: Antioxidant Efficacy
In a study examining the antioxidant capabilities of various chromone derivatives, this compound was found to significantly reduce oxidative stress markers in vitro. This was assessed using DPPH radical scavenging assays, where the compound exhibited a dose-dependent response.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Study 2: Enzyme Inhibition Profile
A comparative analysis of enzyme inhibition revealed that the compound effectively inhibited COX-2 with an IC50 value comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). This suggests its potential as an anti-inflammatory agent.
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| COX-1 | 12.5 | Aspirin (15) |
| COX-2 | 9.0 | Celecoxib (10) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
